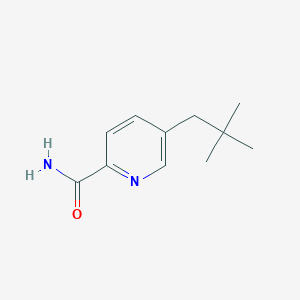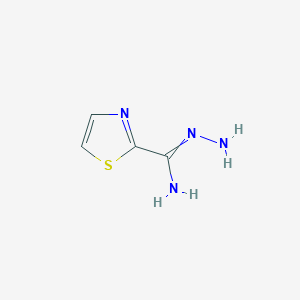
1,3-Thiazole-2-carbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Thiazole-2-carbohydrazonamide is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles, including this compound, are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazole-2-carbohydrazonamide can be synthesized through several methods. One common approach involves the reaction of thioamides with α-haloketones under basic conditions. Another method includes the cyclization of thiosemicarbazides with α-haloketones . These reactions typically require solvents such as ethanol or methanol and are conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of microwave irradiation to accelerate the reaction process. This method is advantageous as it reduces reaction times and increases yields. The use of catalysts such as copper or palladium can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazole-2-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1,3-Thiazole-2-carbohydrazonamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: It is used in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 1,3-Thiazole-2-carbohydrazonamide involves its interaction with various molecular targets and pathways. It can inhibit enzymes, block receptors, or interfere with cellular processes. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell cycle regulation .
Comparison with Similar Compounds
1,3-Thiazole-2-carbohydrazonamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities. This compound is unique due to its specific functional groups and the range of applications it offers in various fields .
Properties
CAS No. |
90980-72-6 |
|---|---|
Molecular Formula |
C4H6N4S |
Molecular Weight |
142.19 g/mol |
IUPAC Name |
N'-amino-1,3-thiazole-2-carboximidamide |
InChI |
InChI=1S/C4H6N4S/c5-3(8-6)4-7-1-2-9-4/h1-2H,6H2,(H2,5,8) |
InChI Key |
MBNLZUCXIWNGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



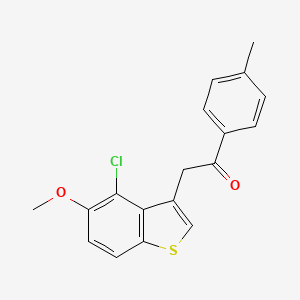

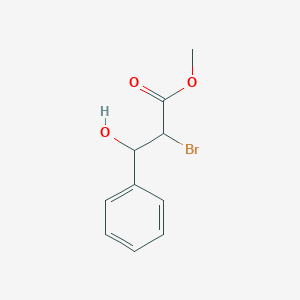

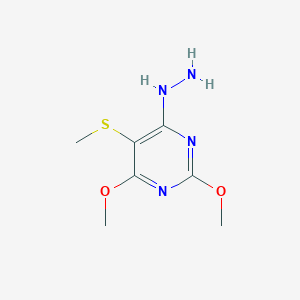
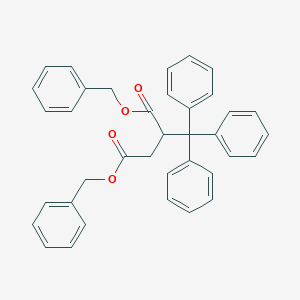
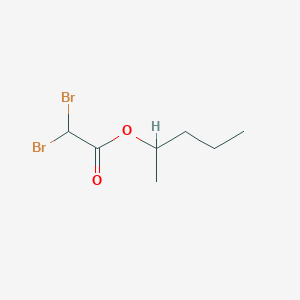
![4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide](/img/structure/B14372766.png)
![1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid](/img/structure/B14372772.png)

![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)
